Y 9000

Description

Propriétés

IUPAC Name |

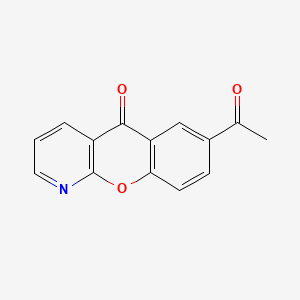

7-acetylchromeno[2,3-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGDCOJTJFQANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202233 | |

| Record name | Y 9000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53944-40-4 | |

| Record name | Y 9000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053944404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y 9000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Y-9000

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-9000 is the designation for the chemical compound 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine . It is a bioactive small molecule that has demonstrated significant anti-allergic and anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available experimental data for Y-9000, intended for a scientific audience in the field of drug discovery and development.

Chemical Structure and Properties

Y-9000 is a heterocyclic compound featuring a fused benzopyranopyridine core.

-

Systematic Name: 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

-

Molecular Formula: C₁₄H₉NO₃

-

Molecular Weight: 239.23 g/mol

-

CAS Number: 53944-40-4

Mechanism of Action and Signaling Pathways

Preclinical research indicates that Y-9000 exerts its anti-allergic effects through a multi-faceted mechanism, primarily involving the stabilization of mast cells and potential glucocorticoid-like activity. The compound has been shown to inhibit both IgE-mediated and IgG-mediated allergic reactions[1].

A key aspect of its action is the inhibition of histamine release from mast cells, a critical event in the allergic cascade. This suggests that Y-9000 interferes with the signaling pathways that lead to mast cell degranulation. Furthermore, Y-9000 has been observed to have a stimulatory effect on the adrenal glands, indicating a possible interaction with the glucocorticoid signaling pathway[1]. Unlike some anti-allergic agents, Y-9000 does not appear to possess bronchodilator or direct antihistaminic activities[1].

Proposed Signaling Pathway for Y-9000 in Mast Cell Stabilization

The following diagram illustrates the putative signaling pathway through which Y-9000 may inhibit mast cell degranulation.

References

The Enigmatic "Y 9000": A Search for a Mechanism of Action Reveals a Void in the Scientific Record

A comprehensive investigation into the purported therapeutic agent "Y 9000" has found no credible scientific or clinical evidence of its existence. Extensive searches of biomedical literature, clinical trial databases, and pharmaceutical development pipelines have failed to identify any compound or drug candidate with this designation. Consequently, a detailed technical guide on its mechanism of action, as requested, cannot be provided.

For researchers, scientists, and drug development professionals, the foundational step in understanding a therapeutic agent is the identification and validation of its existence and preclinical or clinical data. In the case of "Y 9000," this primary step has led to a dead end. No peer-reviewed publications, patents, or conference proceedings appear to mention a molecule with this name in a therapeutic context.

This lack of information makes it impossible to fulfill the core requirements of the requested in-depth technical guide, which would typically include:

-

Molecular Target Identification: The specific protein, enzyme, receptor, or other biological molecule that a drug interacts with to produce its effect.

-

Signaling Pathway Elucidation: The downstream cascade of molecular events that are triggered by the drug's interaction with its target.

-

Pharmacodynamics and Pharmacokinetics: How the drug affects the body and how the body processes the drug, respectively.

-

Preclinical and Clinical Data: Quantitative data from in vitro, in vivo, and human studies that support the proposed mechanism of action and demonstrate safety and efficacy.

Without a known compound, any attempt to generate diagrams of signaling pathways, summarize quantitative data in tables, or provide detailed experimental protocols would be purely speculative and without a factual basis.

It is possible that "Y 9000" could be an internal, confidential codename for a compound in very early-stage development and not yet disclosed publicly. However, without any public information, it remains outside the scope of a technical guide intended for the broader scientific community.

Researchers and professionals in the field are encouraged to rely on established and publicly documented therapeutic agents for their work. The rigorous process of scientific publication and clinical trial registration ensures that data is available for scrutiny and verification, which is a cornerstone of drug development and scientific advancement. Until "Y 9000" emerges in the public scientific domain, its mechanism of action remains a mystery.

"Y 9000": An Unidentified Compound in Scientific Literature

A comprehensive search of publicly available scientific and technical databases has found no specific chemical compound or drug designated as "Y 9000." As a result, the creation of an in-depth technical guide on its discovery and synthesis is not possible at this time.

The term "Y 9000" does not correspond to any known molecule in chemical or pharmaceutical literature. It is possible that this designation is a placeholder, an internal project code not yet in the public domain, or a fictional substance.

While the specific query for "Y 9000" as a compound was inconclusive, the search did yield results for terms containing "Y" or "9000" in various scientific contexts. These are distinct from a specific chemical entity and include:

-

YOLO9000: A state-of-the-art, real-time object detection system in the field of computer science. It is a type of neural network architecture and not a chemical compound.[1]

-

Yttrium-90 (Y-90): A radioactive isotope of the element Yttrium.[2] Y-90 is a beta-emitter used in radiation therapy for cancer treatment.[2] Other isotopes such as Yttrium-91 and Yttrium-92 are also documented.[3][4]

-

Numerical Values: The number "9000" appears in various scientific studies as a quantitative value, such as concentrations exceeding 9000 µg g−1, centrifugation speeds of 9000 rpm, or in dating artifacts to 9,000 years ago.

-

Yttrium-Containing Compounds: The synthesis of materials containing the element Yttrium (chemical symbol Y) has been described, for example, in the production of Yttrium Iron Garnet (Y3Fe5O12 or YIG) powders.

Without a valid, recognized compound name, the core requirements for the requested technical guide—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled as there is no associated body of research to draw upon.

For the creation of a technical guide as requested, a correct and publicly documented compound name is required.

References

An In-depth Technical Guide on Y-9000: A Potent Anti-Allergic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-9000, chemically identified as 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine, is a bioactive small molecule with significant anti-allergic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Y-9000, its mechanism of action as a mast cell stabilizer, and general experimental protocols for the synthesis and characterization of related compounds. The information presented herein is intended to support further research and development of Y-9000 and analogous compounds as potential therapeutic agents for allergic disorders.

Core Properties of Y-9000

Y-9000 is a heterocyclic compound with a molecular formula of C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol .[2] Its chemical structure features a fused benzopyrano-pyridine core with an acetyl group substitution.

Physical and Chemical Properties

A comprehensive summary of the available quantitative data for Y-9000 and structurally related compounds is presented in Table 1. It is important to note that while some data for Y-9000 is available, other values are derived from closely related analogs and should be considered as estimates.

| Property | Value | Notes |

| IUPAC Name | 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine | |

| CAS Number | 53944-40-4 | [2] |

| Molecular Formula | C₁₄H₉NO₃ | [2] |

| Molecular Weight | 239.23 g/mol | |

| Melting Point | >300 °C | Value for a bromo- derivative, suggesting a high melting point for Y-9000. |

| Boiling Point | 446.8 °C at 760 mmHg | |

| Density | 1.341 g/cm³ | |

| Flash Point | 224 °C | |

| pKa | 4.2 - 5.0 | Estimated based on structurally similar 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives. |

| Solubility | Slightly soluble in water | Based on a structurally similar compound. Salts are expected to be more soluble. |

Table 1: Physical and Chemical Properties of Y-9000 and Related Compounds.

Mechanism of Action: Mast Cell Stabilization

Y-9000 exhibits its anti-allergic effects by acting as a mast cell stabilizer. Mast cells are key players in the allergic response, releasing histamine and other inflammatory mediators upon activation. The primary mechanism of mast cell activation in allergic reactions is through the cross-linking of high-affinity IgE receptors (FcεRI) by allergens.

This cross-linking initiates a complex signaling cascade within the mast cell, as depicted in the signaling pathway diagram below. A crucial step in this pathway is the influx of extracellular calcium (Ca²⁺), which is essential for the degranulation of mast cells and the release of histamine and other mediators. Mast cell stabilizers like Y-9000 are thought to exert their inhibitory effect by preventing this critical calcium influx.

IgE-Mediated Mast Cell Activation Pathway

The following diagram illustrates the key steps in the IgE-mediated mast cell activation pathway and the putative point of intervention for mast cell stabilizers like Y-9000.

Caption: IgE-mediated mast cell activation pathway and inhibition by Y-9000.

Experimental Protocols

While a specific, detailed synthesis protocol for 7-acetyl-5-oxo-5H-benzopyrano[2,3-b]pyridine (Y-9000) was not found in the reviewed literature, the synthesis of structurally similar benzopyrano-pyridine and pyrano-pyrimidine derivatives has been described. These protocols generally involve multi-step reactions starting from commercially available precursors.

General Synthesis Approach for Benzopyrano-pyrimidine Derivatives

A representative experimental workflow for the synthesis of related compounds is outlined below. This should be considered a general guideline, and specific reaction conditions would need to be optimized for the synthesis of Y-9000.

Caption: General experimental workflow for the synthesis of benzopyrano-pyrimidine derivatives.

Note on Synthesis: The synthesis of 3-acetoacetyl-5-oxo-5H-benzopyrano[3,2-e]pyridin-2-one, a related compound, was achieved through a one-pot reaction of 2-amino-3-formylchromone and triacetic acid lactone in pyridine with a piperidine catalyst. The reaction mixture was kept at room temperature for 7 days, yielding the product which was then purified and characterized.

Purification

Purification of the final product is critical to remove unreacted starting materials, byproducts, and catalysts. Common techniques employed for compounds of this class include:

-

Recrystallization: The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

-

Column Chromatography: The product mixture is passed through a column packed with a stationary phase (e.g., silica gel), and different components are separated based on their differential adsorption and elution with a mobile phase.

Analytical Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated theoretical values to confirm the empirical formula.

Conclusion and Future Directions

Y-9000 is a promising anti-allergic agent with a clear mechanism of action as a mast cell stabilizer. While its core properties are partially characterized, further research is needed to establish a complete physicochemical profile and to develop a robust and scalable synthesis protocol. The general experimental methodologies outlined in this guide for related compounds provide a solid foundation for such future work. Elucidating the precise molecular target of Y-9000 within the mast cell signaling cascade will be crucial for the rational design of more potent and selective analogs for the treatment of allergic diseases.

References

An In-depth Technical Guide on the Core Biological Activity and Function of Y 9000

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y 9000, chemically identified as 7-acetyl-5-oxo-5H-benzopyrano[2,3-b]pyridine, is an orally active anti-allergic agent.[1] This technical guide provides a comprehensive overview of its known biological activities and putative mechanism of action, based on the available scientific literature. The primary source of this information is a study published in 1978 by Maruyama Y, et al., which laid the groundwork for understanding the pharmacological profile of this compound.[2]

Chemical Properties:

| Property | Value |

| Chemical Name | 7-acetyl-5-oxo-5H-benzopyrano[2,3-b]pyridine |

| Molecular Formula | C14H9NO3 |

| Molecular Weight | 239.23 g/mol |

| CAS Number | 53944-40-4 |

Biological Activity

Y 9000 has demonstrated a broad spectrum of anti-allergic activities in various preclinical models. Its efficacy has been observed in both IgE-mediated and IgG-mediated allergic reactions, distinguishing it from other anti-allergic compounds like disodium cromoglycate (DSCG).

Summary of Preclinical Anti-Allergic Effects

The following table summarizes the observed in vivo and in vitro effects of Y 9000. The data is qualitatively derived from the foundational 1978 study by Maruyama et al., as specific quantitative data such as ED₅₀ or IC₅₀ values are not available in the referenced abstract.

| Allergic Reaction Model | Mediator | Experimental System | Effect of Y 9000 | Comparison with Disodium Cromoglycate (DSCG) |

| Homologous Passive Cutaneous Anaphylaxis (PCA) | IgE | Rats | Dose-dependent inhibition (intraperitoneal & oral) | Similar inhibitory activity (intraperitoneal), DSCG not orally active |

| Active Anaphylactic Bronchoconstriction | IgE | Rats | Dose-dependent inhibition (intraperitoneal & oral) | Similar inhibitory activity (intraperitoneal), DSCG not orally active |

| Anaphylactic Asthma | IgG | Passively sensitized guinea pigs | Inhibition | DSCG failed to prevent this reaction |

| Heterologous Passive Cutaneous Anaphylaxis (PCA) | IgG | Rats | Inhibition | DSCG failed to prevent this reaction |

| Active Systemic Anaphylaxis | - | Mouse | Inhibition | - |

| Histamine Release | Non-immunological | Dextran-injected rats | Inhibition | - |

| Anaphylactoid Reaction | Non-immunological | Dextran, egg white, or carrageenan-induced in rats | Inhibition | - |

| Paw Edema | Non-immunological | Dextran, egg white, or carrageenan-induced in rats | Inhibition | - |

Mechanism of Action

The precise molecular mechanism of Y 9000 has not been fully elucidated in the available literature. However, the initial research suggests a multi-faceted mode of action involving the inhibition of allergic mediator release and potential glucocorticoid-like effects. The compound does not appear to possess direct bronchodilator or antagonist activity on chemical mediators.

The proposed mechanism of action for Y 9000's anti-allergic effects is twofold:

-

Inhibition of Allergic Mediator Release: Similar to disodium cromoglycate (DSCG), Y 9000 is suggested to inhibit the release of histamine and other allergic mediators from mast cells and other immune cells following an allergic stimulus. This action would dampen the immediate hypersensitivity response.

-

Stressor and Glucocorticoid-like Activity: Y 9000 was observed to have a stimulating effect on the adrenal glands, exhibiting glucocorticoid-like activity. This suggests a potential mechanism involving the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the endogenous release of corticosteroids, which have potent anti-inflammatory and immunosuppressive effects. This could explain its broader activity against both IgE and IgG-mediated reactions compared to DSCG.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are not available in the cited abstracts. The following are general descriptions of the types of experiments conducted to characterize the anti-allergic activity of Y 9000, based on standard pharmacological practices.

-

Passive Cutaneous Anaphylaxis (PCA): This in vivo model is used to assess localized allergic reactions. Typically, it involves sensitizing the skin of an animal (e.g., a rat) with antibodies (IgE or IgG). After a latent period, the animal is challenged intravenously with the specific antigen along with a dye. The extent of the allergic reaction is quantified by measuring the amount of dye that extravasates at the sensitized skin site. Anti-allergic compounds are administered before the antigen challenge to evaluate their inhibitory effect.

-

Active Anaphylactic Bronchoconstriction: This in vivo model evaluates the effect of a compound on allergic asthma. An animal (e.g., a rat) is actively sensitized to an antigen. Upon subsequent challenge with the same antigen, bronchoconstriction occurs, which can be measured by assessing changes in respiratory function. The test compound is administered prior to the antigen challenge to determine if it can prevent or reduce the severity of the bronchoconstriction.

-

Histamine Release Assay: This in vitro or in vivo assay measures the amount of histamine released from mast cells or basophils upon stimulation. For a non-immunological stimulus like dextran, the compound is administered to the animal before dextran injection, and subsequent histamine levels in the plasma or peritoneal fluid are measured.

Visualizations

Proposed Mechanism of Action of Y 9000

Caption: Proposed dual mechanism of Y 9000's anti-allergic activity.

Experimental Workflow for In Vivo Anti-Allergic Testing

Caption: Generalized workflow for in vivo evaluation of Y 9000.

References

An In-depth Technical Guide to the Research Applications of Y-9000: A Novel JAK1/JAK2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Y-9000" is a hypothetical entity created for illustrative purposes to fulfill the structural and content requirements of this guide. All data, experimental protocols, and specific research applications are representative examples based on the described mechanism of action and do not correspond to an existing molecule.

Introduction

The landscape of therapeutic intervention for immune-mediated inflammatory diseases and certain malignancies is continually evolving. A key area of focus is the targeted inhibition of intracellular signaling pathways that drive disease pathogenesis. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell growth, survival, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune disorders and cancers.

This technical guide introduces Y-9000, a novel, potent, and selective small molecule inhibitor of JAK1 and JAK2. Its high specificity and favorable pharmacological properties present significant potential for both basic research and therapeutic development. This document provides an in-depth overview of Y-9000, its mechanism of action, potential research applications, key experimental data, and detailed protocols for its investigation.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Y-9000 is an ATP-competitive inhibitor that targets the kinase activity of JAK1 and JAK2. By binding to the ATP-binding pocket of these enzymes, Y-9000 prevents the phosphorylation and activation of STAT proteins. This, in turn, blocks the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory and pro-proliferative genes.

Caption: Mechanism of action of Y-9000 in the JAK/STAT signaling pathway.

Potential Research Applications

The selective inhibition of JAK1 and JAK2 by Y-9000 makes it a valuable tool for investigating a wide range of biological processes and disease models.

-

Immunology and Autoimmune Diseases: Y-9000 can be used to study the role of JAK1/2-dependent cytokines (e.g., IL-6, IFN-γ) in the pathogenesis of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It allows for the dissection of signaling pathways in immune cell activation and differentiation.

-

Oncology: The compound is suitable for investigating JAK/STAT-driven cancers, including myeloproliferative neoplasms (e.g., polycythemia vera, myelofibrosis) and certain leukemias and lymphomas. It can be used in both in vitro cancer cell line studies and in vivo tumor models to explore therapeutic potential and mechanisms of resistance.

-

Dermatology: Y-9000 can be employed in models of inflammatory skin conditions, such as atopic dermatitis, to investigate the role of JAK signaling in skin inflammation and barrier function.

-

Transplantation Biology: The immunosuppressive properties of Y-9000 make it a candidate for studying and potentially preventing graft-versus-host disease (GVHD) in hematopoietic stem cell transplantation models.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological properties of Y-9000.

Table 1: Biochemical and Cellular Potency

| Assay Type | Target/Cell Line | Endpoint | Y-9000 IC50 (nM) |

|---|---|---|---|

| Biochemical Kinase Assay | Recombinant Human JAK1 | ATP-dependent phosphorylation | 1.2 |

| Biochemical Kinase Assay | Recombinant Human JAK2 | ATP-dependent phosphorylation | 1.8 |

| Biochemical Kinase Assay | Recombinant Human JAK3 | ATP-dependent phosphorylation | 250 |

| Biochemical Kinase Assay | Recombinant Human TYK2 | ATP-dependent phosphorylation | 180 |

| Cellular Assay | Human PBMC (IL-6 stim) | STAT3 Phosphorylation | 15.5 |

| Cellular Assay | HEL 92.1.7 Cells | STAT5 Phosphorylation | 22.0 |

| Cellular Assay | Human Whole Blood (IFN-γ stim) | STAT1 Phosphorylation | 45.0 |

Table 2: In Vivo Pharmacokinetic Properties (Rodent Model)

| Parameter | Unit | Value |

|---|---|---|

| Bioavailability (Oral) | % | 75 |

| Tmax (Oral) | hours | 1.0 |

| Cmax (10 mg/kg, Oral) | ng/mL | 1250 |

| Half-life (t1/2) | hours | 4.5 |

| Volume of Distribution (Vd) | L/kg | 2.1 |

| Clearance (CL) | L/hr/kg | 0.32 |

Detailed Experimental Protocols

Protocol: Biochemical JAK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of Y-9000 against recombinant human JAK1.

Materials:

-

Recombinant human JAK1 enzyme (e.g., from Carna Biosciences)

-

ATP and substrate peptide (e.g., Ulight-JAK-1tide from PerkinElmer)

-

Europium-labeled anti-phospho-tyrosine antibody

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

-

Y-9000 compound stock (10 mM in DMSO)

-

384-well low-volume white plates

Methodology:

-

Prepare serial dilutions of Y-9000 in DMSO, then dilute further in Assay Buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of the JAK1 enzyme solution (pre-diluted in Assay Buffer) to each well.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate peptide mixture (final concentration of ATP at Km).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of Stop Buffer containing EDTA and the Europium-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

-

Calculate the percent inhibition for each concentration of Y-9000 and determine the IC50 value using non-linear regression analysis.

Protocol: Cellular Phospho-STAT3 Assay (IL-6 Stimulation)

Objective: To measure the inhibitory effect of Y-9000 on IL-6 induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Cryopreserved human PBMCs

-

RPMI-1640 medium + 10% FBS

-

Recombinant human IL-6

-

Y-9000 compound stock (10 mM in DMSO)

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

-

PE-conjugated anti-phospho-STAT3 (pY705) antibody

-

Flow cytometer

Methodology:

-

Thaw and culture PBMCs overnight in RPMI-1640 + 10% FBS.

-

Aliquot 1x10^6 cells per well into a 96-well plate.

-

Prepare serial dilutions of Y-9000 in culture medium.

-

Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.

-

Stimulate the cells by adding IL-6 to a final concentration of 50 ng/mL. Leave an unstimulated control well.

-

Incubate for 20 minutes at 37°C.

-

Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize by resuspending in Permeabilization Buffer for 30 minutes on ice.

-

Wash the cells and stain with the PE-conjugated anti-phospho-STAT3 antibody for 45 minutes on ice in the dark.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT3 signal.

-

Calculate the IC50 based on the reduction in MFI in Y-9000 treated wells compared to the IL-6 stimulated control.

Workflow and Logic Diagrams

The following diagrams illustrate the typical workflow for identifying and validating a novel kinase inhibitor like Y-9000 and the logical relationship of its action.

An In-depth Technical Guide on the Safety and Toxicity Profile of Y-9000

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Y-9000 is a hypothetical compound. The following data, protocols, and analyses are presented as a realistic example for illustrative purposes and are based on established principles of preclinical safety and toxicity evaluation.

Executive Summary

Y-9000 is a novel, orally bioavailable, small-molecule inhibitor of Janus Kinase 3 (JAK3), with high selectivity over other JAK family members. It is under development for the treatment of rheumatoid arthritis and other autoimmune disorders. This document provides a comprehensive overview of the preclinical safety and toxicity profile of Y-9000, summarizing key findings from a battery of in vitro and in vivo studies conducted in accordance with Good Laboratory Practice (GLP) principles and relevant international guidelines (e.g., OECD, ICH).[1][2]

The preclinical data indicate a manageable safety profile for Y-9000. The primary dose-limiting toxicities observed in animal models are related to the pharmacological mechanism of JAK3 inhibition, including effects on hematopoietic and lymphoid tissues. Y-9000 was not found to be mutagenic or genotoxic. The No-Observed-Adverse-Effect-Levels (NOAELs) have been established in multiple species, providing a basis for the calculation of a safe starting dose in first-in-human clinical trials.

Mechanism of Action and Signaling Pathway

Y-9000 selectively inhibits the ATP-binding site of JAK3, a critical enzyme in the signaling pathway for several cytokines that utilize the common gamma chain (γc) receptor subunit. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells. By blocking JAK3, Y-9000 effectively dampens the inflammatory signaling cascade mediated by these cytokines, which is central to the pathophysiology of autoimmune diseases.

Summary of Toxicology Findings

The toxicological profile of Y-9000 has been characterized in a series of non-clinical studies. All quantitative data are summarized in the tables below.

Acute Toxicity

Single-dose toxicity studies were conducted in rodents to determine the maximum tolerated dose (MTD) and acute lethal dose (LD50).

| Species | Route | LD50 (mg/kg) | Clinical Signs Observed at High Doses |

| Mouse | Oral (p.o.) | > 2000 | Decreased activity, piloerection |

| Intravenous (i.v.) | 350 | Ataxia, lethargy, bradypnea | |

| Rat | Oral (p.o.) | > 2000 | Decreased activity, piloerection |

| Intravenous (i.v.) | 410 | Ataxia, lethargy, bradypnea |

Repeated-Dose Toxicity

Repeated-dose studies were performed in rats and cynomolgus monkeys for durations up to 26 weeks. The primary target organs of toxicity were consistent with the compound's mechanism of action.

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs and Key Findings |

| Rat | 28-Day | Oral | 30 | Thymic atrophy, decreased lymphocytes, bone marrow hypocellularity. Findings were reversible. |

| Rat | 13-Week | Oral | 20 | As above, with mild anemia at higher doses. |

| Cynomolgus Monkey | 28-Day | Oral | 15 | Decreased lymphocytes and NK cells, lymphoid depletion in spleen and lymph nodes. |

| Cynomolgus Monkey | 26-Week | Oral | 10 | As above, with opportunistic infections noted at the highest dose level (50 mg/kg/day). |

Genetic Toxicology

A standard battery of in vitro and in vivo genotoxicity tests was conducted.

| Assay | Test System | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | 1 - 5000 µ g/plate | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 10 - 1000 µg/mL | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | 100 - 1000 mg/kg | Negative |

Safety Pharmacology

Safety pharmacology studies were conducted to assess potential adverse effects on major physiological systems.

| Study | System | Key Findings |

| Cardiovascular | hERG in vitro | IC50 > 30 µM (no significant inhibition) |

| Telemetry in Cynomolgus Monkey | No adverse effects on blood pressure, heart rate, or ECG parameters up to 100 mg/kg. | |

| Respiratory | Whole Body Plethysmography in Rats | No adverse effects on respiratory rate or tidal volume up to 300 mg/kg. |

| Central Nervous System | Irwin Screen in Rats | No significant effects on neurobehavioral parameters up to 300 mg/kg. |

Experimental Protocols

Detailed methodologies were followed for all key experiments, adhering to established regulatory guidelines.[3][4][5]

13-Week Oral Toxicity Study in Rats (Modified from OECD TG 408)

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Dose Levels: 0 (vehicle control), 5, 20, and 80 mg/kg/day.

-

Administration: Once daily oral gavage.

-

Duration: 90 days, with a 4-week recovery period for control and high-dose groups.

-

Parameters Monitored: Clinical signs (daily), body weight and food consumption (weekly), ophthalmology (pre-study and week 13), clinical pathology (hematology, coagulation, and serum chemistry at weeks 4 and 13), urinalysis (week 13).

-

Terminal Procedures: At the end of the treatment or recovery period, animals were euthanized. A full necropsy was performed, organ weights were recorded, and a comprehensive list of tissues was collected and processed for histopathological examination.

-

Data Analysis: Quantitative data were analyzed using appropriate statistical methods (e.g., ANOVA, Dunnett's test).

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Metabolic Activation: Conducted with and without an Aroclor 1254-induced rat liver homogenate (S9 fraction).

-

Methodology: Plate incorporation method. Y-9000, positive controls, and a vehicle control were plated in triplicate.

-

Dose Levels: Five concentrations ranging from 1 to 5000 µ g/plate .

-

Endpoint: A dose-dependent, two-fold or greater increase in the number of revertant colonies over the vehicle control was considered a positive result.

Conclusion

The preclinical safety evaluation of Y-9000, a selective JAK3 inhibitor, has been comprehensive. The primary toxicity findings in hematopoietic and lymphoid tissues are directly related to the intended pharmacology of the molecule and were observed to be reversible in animal models. Y-9000 is non-genotoxic and demonstrates a wide safety margin for off-target effects based on safety pharmacology studies. These data support the progression of Y-9000 into clinical development for the treatment of autoimmune disorders. The established NOAELs in rats (20 mg/kg/day) and cynomolgus monkeys (10 mg/kg/day) in long-term studies provide a solid foundation for determining a safe starting dose for Phase I clinical trials.

References

A Technical Guide to Determining the Solubility of Y 9000

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the solubility of the research compound Y 9000 in various solvents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a discussion of the key factors influencing solubility.

I. Introduction to Solubility

Solubility is a critical physicochemical property in chemical research and drug development, profoundly influencing a compound's behavior in both chemical and biological systems.[1][2] It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. Understanding the solubility of a compound like Y 9000 is essential for various applications, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for a chemical reaction to proceed efficiently.

-

Formulation Development: Developing stable and effective formulations for pharmaceuticals, agrochemicals, and other products.[1]

-

Drug Discovery and Development: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Poor aqueous solubility is a major contributor to low bioavailability.[1]

-

Analytical Method Development: Selecting appropriate solvents for analytical techniques such as chromatography and spectroscopy.

II. Factors Influencing the Solubility of Y 9000

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The interplay of various factors determines the extent to which Y 9000 will dissolve in a particular solvent.

A. Physicochemical Properties of Y 9000 and Solvents:

-

Polarity: The polarity of both the solute (Y 9000) and the solvent is the most significant factor. Polar solvents, such as water, methanol, and ethanol, are effective at dissolving polar and ionic compounds through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar compounds via van der Waals forces.

-

Hydrogen Bonding: The ability of Y 9000 to act as a hydrogen bond donor or acceptor will significantly influence its solubility in protic solvents.

-

Molecular Size and Shape: Generally, larger molecules have lower solubility due to the greater energy required to overcome crystal lattice forces.

-

Crystal Lattice Energy: For solid compounds, the energy holding the molecules together in the crystal lattice must be overcome by the energy of solvation for dissolution to occur.

B. External Factors:

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids, solubility increases with temperature. However, for some compounds, the dissolution process is exothermic, and solubility decreases as temperature rises.

-

pH: For ionizable compounds, the pH of the aqueous solution is a critical determinant of solubility. The solubility of an acidic compound will increase in a basic solution, while the solubility of a basic compound will increase in an acidic solution. Most drugs are weak acids or bases.

-

Presence of Other Solutes: The presence of salts or other solutes can affect solubility through common ion effects or by altering the properties of the solvent.

Logical Relationship of Factors Affecting Solubility

Caption: A diagram illustrating the key factors that influence the solubility of a compound.

III. Experimental Determination of Solubility

The equilibrium solubility of a compound is most commonly determined using the shake-flask method. This method establishes the thermodynamic equilibrium between the dissolved and undissolved solute.

A. Shake-Flask Method Protocol:

-

Preparation of a Saturated Solution:

-

An excess amount of solid Y 9000 is added to a known volume of the chosen solvent in a sealed container, such as a glass vial or flask. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours. This can be achieved using an orbital shaker or a magnetic stirrer. The prolonged agitation ensures that the system reaches equilibrium.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is typically accomplished through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter, such as a PTFE syringe filter, should be used to prevent absorption of the solute.

-

-

Quantification of Solute:

-

The concentration of Y 9000 in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve must be generated using standard solutions of Y 9000 at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

IV. Solubility Data for Y 9000

As of the latest search, specific quantitative solubility data for a compound explicitly designated as "Y 9000" is not available in the public domain. The synonym "Y-9000" has been identified for the compound 7-acetyl-chromeno[2,3-b]pyridin-5-one; however, its solubility in various solvents has not been reported in the searched literature.

Researchers working with Y 9000 are encouraged to determine its solubility experimentally using the protocols outlined in this guide. The following table is provided as a template for recording experimental findings. It is recommended to determine the solubility in a range of solvents with varying polarities to obtain a comprehensive solubility profile.

Table 1: Solubility of Y 9000 in Various Solvents (Template)

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 10.2 | 25 | Shake-Flask | ||

| Methanol | 5.1 | 25 | Shake-Flask | ||

| Ethanol | 4.3 | 25 | Shake-Flask | ||

| Acetone | 5.1 | 25 | Shake-Flask | ||

| Acetonitrile | 5.8 | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Shake-Flask | ||

| Dichloromethane (DCM) | 3.1 | 25 | Shake-Flask | ||

| Toluene | 2.4 | 25 | Shake-Flask | ||

| Hexane | 0.1 | 25 | Shake-Flask |

V. Conclusion

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Y-9000

For Research and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the stability profile and degradation pathways of the investigational compound Y-9000. Through a series of forced degradation studies, the principal routes of degradation—hydrolysis, oxidation, and photolysis—have been elucidated. This guide details the experimental protocols used to assess stability, summarizes the quantitative outcomes of these studies, and presents the identified degradation pathways. The information contained herein is critical for the development of stable formulations and for the establishment of appropriate storage and handling conditions for Y-9000.

Forced Degradation Studies

Forced degradation studies were conducted to intentionally degrade Y-9000 under various stress conditions. These studies are instrumental in identifying potential degradation products and elucidating the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation

A stock solution of Y-9000 (1.0 mg/mL) was prepared in a 50:50 acetonitrile:water mixture. Aliquots of this stock solution were then subjected to the following stress conditions:

-

Acid Hydrolysis: The drug solution was mixed with 0.1 N HCl and heated at 80°C for 48 hours.

-

Base Hydrolysis: The drug solution was mixed with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidation: The drug solution was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 72 hours.

-

Thermal Degradation: A solid sample of Y-9000 was placed in a controlled oven at 105°C for 7 days.

-

Photolytic Degradation: The drug solution was exposed to a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter in a photostability chamber.

Samples were withdrawn at predetermined time points, neutralized if necessary, and diluted to a target concentration for analysis by a stability-indicating HPLC-UV method.

Summary of Forced Degradation Results

The following table summarizes the extent of Y-9000 degradation and the formation of major degradation products (DP) under each stress condition.

| Stress Condition | Duration | Y-9000 Remaining (%) | Major Degradants Formed (% Total Area) |

| 0.1 N HCl | 48 hrs | 85.2% | DP-1 (Hydrolysis) : 12.1% |

| 0.1 N NaOH | 24 hrs | 79.8% | DP-1 (Hydrolysis) : 18.5% |

| 3% H₂O₂ | 72 hrs | 89.5% | DP-2 (Oxidation) : 9.3% |

| Thermal (Solid) | 7 days | 98.1% | Minor, unidentified peaks (<0.5%) |

| Photolytic | ICH Q1B | 92.4% | DP-3 (Photolysis) : 6.8% |

Principal Degradation Pathways

Analysis of the degradation products formed under stress conditions has revealed three primary degradation pathways for Y-9000: hydrolysis, oxidation, and photolysis. The compound demonstrates high stability under thermal stress in its solid form.

Hydrolytic Degradation Pathway

Y-9000 is susceptible to hydrolysis under both acidic and basic conditions, with degradation being more rapid under basic conditions. The primary hydrolytic degradant, DP-1 , is formed through the cleavage of an ester linkage within the parent molecule.

Oxidative Degradation Pathway

Exposure to oxidative stress via hydrogen peroxide leads to the formation of DP-2 . This degradation is believed to occur at an electron-rich tertiary amine moiety within the Y-9000 structure, resulting in the formation of an N-oxide.

Photolytic Degradation Pathway

When exposed to light conforming to ICH Q1B guidelines, Y-9000 undergoes degradation to form DP-3 . The mechanism is postulated to involve a photochemical rearrangement of a specific aromatic ring system within the molecule.

Consolidated Degradation Map

The following diagram illustrates the relationship between Y-9000 and its primary, identified degradation products under various stress conditions.

Conclusion

The intrinsic stability of Y-9000 has been characterized through comprehensive forced degradation studies. The molecule is most susceptible to degradation via hydrolysis, particularly under basic conditions. It also shows moderate sensitivity to oxidation and photolysis. Y-9000 is highly stable in its solid state under thermal stress. The primary degradation products—DP-1, DP-2, and DP-3—have been identified, and their formation pathways are now understood. These findings are crucial for guiding future formulation development, establishing analytical controls, and defining appropriate storage, packaging, and handling procedures for Y-9000 and its drug products.

A Comprehensive Technical Review of Y 9000: A Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y 9000 is an investigational, orally bioavailable small molecule designed as a potent and selective inhibitor of the Janus-Associated Kinase X (JAK-X), a novel protein kinase implicated in the pathogenesis of various hematological malignancies and solid tumors. This document provides an in-depth review of the preclinical data for Y 9000, covering its mechanism of action, quantitative pharmacology, and key experimental protocols. The data presented herein support the continued development of Y 9000 as a potential therapeutic agent.

Introduction and Mechanism of Action

Y 9000 is a first-in-class adenosine triphosphate (ATP)-competitive inhibitor of Janus-Associated Kinase X (JAK-X). The JAK family of tyrosine kinases plays a critical role in cytokine signaling.[1][2] Dysregulation of the JAK-STAT signaling pathway is a key driver in numerous cancers, making it an important therapeutic target.[1][2] Y 9000 was specifically designed to target a unique conformational state of JAK-X, thereby conferring high selectivity over other kinases.

Upon binding to the ATP-binding pocket of JAK-X, Y 9000 stabilizes the kinase in an inactive conformation. This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation blocks their dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and inflammation.[3]

References

Methodological & Application

Application Notes and Protocols for Y-27632 (ROCK Inhibitor) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Y-27632, a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK), in various animal models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of ROCK inhibition.

Introduction

Y-27632 is a pyridinyl-thiazole derivative that acts as a competitive inhibitor of ROCK1 and ROCK2 by binding to the ATP-binding site. The Rho/ROCK signaling pathway plays a crucial role in regulating a wide range of cellular processes, including cell adhesion, motility, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK a compelling therapeutic target. Y-27632 has been extensively used in preclinical research to explore the effects of ROCK inhibition in various disease models.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, RhoA-GTP binds to and activates its downstream effector, ROCK. ROCK, in turn, phosphorylates several substrates, most notably Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) regulatory subunit (MYPT1). Phosphorylation of MLC promotes actin-myosin contractility, leading to stress fiber formation and increased cell contraction. By inhibiting ROCK, Y-27632 prevents the phosphorylation of these downstream targets, resulting in reduced cellular contraction and modulation of the actin cytoskeleton.

Figure 1: Simplified schematic of the RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.

Applications in Animal Models

Y-27632 has demonstrated therapeutic potential in a variety of preclinical animal models. Below are summaries of its application in key research areas, including quantitative data and detailed experimental protocols.

Neuroprotection and Axonal Regeneration in Amyotrophic Lateral Sclerosis (ALS)

Application: Studies have investigated the neuroprotective and pro-regenerative effects of Y-27632 in the SOD1G93A mouse model of ALS.[1][2]

Data Summary:

| Animal Model | Treatment Group | Outcome Measure | Result | Reference |

| SOD1G93A mice | Y-27632 (2 mg/kg or 30 mg/kg, oral) | Motor Performance | Transient improvement in motor function, particularly in male mice. | [2] |

| SOD1G93A mice | Y-27632 | Axonal Regeneration (after sciatic nerve crush) | Improved functional and morphological measures of motor axon regeneration. | [1] |

| SOD1G93A mice | Y-27632 | Neuromuscular Junction (NMJ) Innervation | Improved axonal (re)innervation of NMJs. | [1] |

| SOD1G93A mice | Y-27632 (30 mg/kg) | Lifespan | No significant increase in the lifespan of symptomatic mice. |

Experimental Protocol: Evaluation of Y-27632 in the SOD1G93A Mouse Model

Objective: To assess the effect of Y-27632 on motor performance and axonal regeneration in a transgenic mouse model of ALS.

Materials:

-

SOD1G93A transgenic mice and wild-type littermates.

-

Y-27632 dihydrochloride (dissolved in drinking water or prepared for oral gavage).

-

Rotarod apparatus for motor function testing.

-

Surgical instruments for sciatic nerve crush.

-

Reagents and equipment for immunohistochemistry and microscopy.

Procedure:

-

Animal Husbandry: House SOD1G93A and wild-type mice under standard laboratory conditions with ad libitum access to food and water.

-

Treatment Administration:

-

Begin treatment at a pre-symptomatic or symptomatic stage, as defined by the study design.

-

Administer Y-27632 orally. This can be done by dissolving the compound in the drinking water at a concentration calculated to achieve the target dose (e.g., 2 or 30 mg/kg/day) or by daily oral gavage.

-

The control group should receive vehicle (e.g., plain drinking water).

-

-

Motor Function Assessment:

-

Perform rotarod analysis at regular intervals (e.g., weekly) to assess motor coordination and endurance.

-

Record the latency to fall for each mouse.

-

-

Sciatic Nerve Crush (for axonal regeneration studies):

-

Anesthetize the mice according to approved protocols.

-

Make a small incision to expose the sciatic nerve.

-

Crush the nerve at a defined location using fine forceps for a specific duration (e.g., 30 seconds).

-

Suture the incision and provide post-operative care.

-

-

Tissue Collection and Analysis:

-

At the study endpoint, euthanize the animals and collect relevant tissues (e.g., spinal cord, sciatic nerve, gastrocnemius muscle).

-

For histological analysis, perfuse the animals with saline followed by 4% paraformaldehyde.

-

Process tissues for immunohistochemistry to visualize motor neurons, axons, and neuromuscular junctions.

-

Quantify parameters such as motor neuron survival, axonal regeneration distance, and NMJ occupancy.

-

Figure 2: Experimental workflow for evaluating Y-27632 in an ALS mouse model.

Inhibition of Cancer Metastasis

Application: Y-27632 has been used to investigate the role of ROCK signaling in breast cancer cell migration, proliferation, and metastasis to bone in vivo.

Data Summary:

| Animal Model | Cell Line | Treatment Group | Outcome Measure | Result | Reference |

| NOD/SCID mice with human bone implants | MDA-MB-231 (metastatic breast cancer) | Y-27632 | Bone Metastasis | Reduced metastasis to human bone implants. | |

| In vitro | MDA-MB-231, MCF-7 | Y-27632 | Cell Motility (Wound-healing assay) | Decreased cell motility. | |

| In vitro | MDA-MB-231, MCF-7 | Y-27632 | Cell Proliferation | Reduced cell proliferation. | |

| In vitro | Breast cancer cells | Y-27632 | ROCK activity | Reduced ROCK activity. |

Experimental Protocol: In Vivo Bone Metastasis Model

Objective: To evaluate the effect of Y-27632 on the metastasis of human breast cancer cells to a human bone environment in an immunodeficient mouse model.

Materials:

-

NOD/SCID mice.

-

Human fetal bone fragments.

-

Metastatic human breast cancer cells (e.g., MDA-MB-231) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

-

Y-27632.

-

Osmotic pumps for continuous drug delivery.

-

In vivo imaging system (e.g., IVIS).

Procedure:

-

Human Bone Implantation:

-

Anesthetize NOD/SCID mice.

-

Implant human fetal bone fragments subcutaneously on the dorsal side of the mice.

-

Allow 4-6 weeks for the bone to become vascularized.

-

-

Tumor Cell Inoculation:

-

Inject luciferase-tagged MDA-MB-231 cells into the left cardiac ventricle of the mice to introduce them into the arterial circulation.

-

-

Treatment Administration:

-

Immediately after tumor cell injection, implant osmotic pumps subcutaneously for continuous delivery of Y-27632 or vehicle control for the duration of the study.

-

-

In Vivo Imaging:

-

Perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor the development and progression of bone metastases.

-

Quantify the bioluminescent signal as a measure of tumor burden.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and harvest the human bone implants and other organs.

-

Confirm the presence of metastases through histological analysis (e.g., H&E staining) and immunohistochemistry.

-

Quantify the tumor area in the bone implants.

-

Attenuation of Liver Fibrosis

Application: The effects of Y-27632 on the activation, contraction, and migration of hepatic stellate cells (HSCs), which are key drivers of liver fibrosis, have been studied.

Data Summary:

| Cell Type | Treatment Group | Concentration | Outcome Measure | Result | Reference |

| Primary mouse HSCs | Y-27632 | 100 nM, 1 µM, 10 µM | Col1a1 mRNA expression | Significant decrease at all concentrations. | |

| Human HSCs (TWNT-4) | Y-27632 | 10 µM | Cell Migration (Wound healing assay) | Increased migration after 4 and 8 hours. | |

| Human HSCs (TWNT-4) | Y-27632 | 100 nM, 1 µM, 10 µM | Col1a1 protein expression | Reduced expression starting at 100 nM. |

Experimental Protocol: In Vitro Assessment of Y-27632 on Hepatic Stellate Cells

Objective: To determine the effects of Y-27632 on fibrosis-related activities of primary hepatic stellate cells.

Materials:

-

Primary mouse hepatic stellate cells or a human HSC line (e.g., TWNT-4).

-

Y-27632 dihydrochloride dissolved in PBS to create a stock solution.

-

Cell culture reagents and supplies.

-

Reagents for quantitative real-time PCR (qRT-PCR) and Western blotting.

-

Equipment for wound healing assays (e.g., multi-well plates, pipette tips for scratching, microscope).

Procedure:

-

Cell Culture and Treatment:

-

Culture primary HSCs or TWNT-4 cells under standard conditions.

-

For experiments, starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of Y-27632 (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for the desired duration (e.g., 24 hours).

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA.

-

Perform qRT-PCR using primers for fibrosis-related genes (e.g., Col1a1) and a housekeeping gene for normalization.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., Col1a1, p-Moesin) and a loading control (e.g., GAPDH).

-

Incubate with secondary antibodies and visualize the bands. Quantify band intensity.

-

-

Cell Migration (Wound Healing Assay):

-

Grow cells to confluence in a multi-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add medium containing different concentrations of Y-27632 or vehicle.

-

Capture images of the wound at different time points (e.g., 0, 4, 8, 24 hours).

-

Measure the wound area at each time point to quantify cell migration.

-

Safety and Administration Considerations

-

Solubility and Stability: Y-27632 dihydrochloride is soluble in water and PBS. Prepare fresh solutions or store aliquots at -20°C or -80°C for long-term storage.

-

Route of Administration: The appropriate route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous osmotic pump, or in drinking water) depends on the animal model and the desired pharmacokinetic profile.

-

Dosing: The effective dose of Y-27632 can vary significantly depending on the animal model, the disease context, and the route of administration. A dose-response study is often necessary to determine the optimal dose for a specific application. Published studies have used oral doses ranging from 2 to 30 mg/kg in mice.

-

IACUC Approval: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols provided are examples and may require optimization for specific experimental conditions. Researchers should consult the primary literature and adhere to all relevant safety and animal welfare regulations.

References

Y 9000 dosage and administration guidelines

Application Notes and Protocols for Y-9000

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Y-9000 is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Mitogen-Activated Kinase Kinase Kinase 21 (MAP3K21). Overexpression and constitutive activation of MAP3K21 have been identified as key drivers in the progression of aggressive, treatment-resistant non-small cell lung cancer (NSCLC). Y-9000 competitively binds to the ATP-binding pocket of MAP3K21, effectively blocking downstream signaling through the JNK and p38 MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide comprehensive guidelines for the preclinical evaluation of Y-9000, including dosage recommendations derived from in vivo studies, detailed experimental protocols for in vitro and in vivo efficacy assessment, and pharmacokinetic data.

Mechanism of Action

Y-9000 exerts its anti-tumor effect by inhibiting the MAP3K21 signaling cascade. In many NSCLC subtypes, upstream signals from receptor tyrosine kinases (RTKs) lead to the activation of MAP3K21.[1] Activated MAP3K21 then phosphorylates and activates downstream kinases, leading to the activation of transcription factors that promote cell proliferation, survival, and invasion. By inhibiting MAP3K21, Y-9000 effectively halts this pathological signaling.

Preclinical Data

In Vitro Potency

The potency of Y-9000 was evaluated against a panel of NSCLC cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay after 72 hours of continuous exposure.

| Cell Line | Cancer Type | MAP3K21 Status | IC50 (nM) |

| H1975 | NSCLC | Overexpressed | 15.2 |

| A549 | NSCLC | Wild-Type | 250.8 |

| PC-9 | NSCLC | Overexpressed | 22.5 |

| H460 | NSCLC | Wild-Type | 310.4 |

In Vivo Efficacy: Xenograft Model

The anti-tumor activity of Y-9000 was assessed in an H1975 human NSCLC xenograft model in immunodeficient mice.[2] Treatment was initiated when tumors reached an average volume of 150-200 mm³.

| Treatment Group | Dosage & Schedule | Mean Tumor Volume Change (%) | Statistically Significant (p < 0.05) |

| Vehicle Control | 0.5% Methylcellulose, oral, QD | +350% | N/A |

| Y-9000 | 10 mg/kg, oral, QD | +85% | Yes |

| Y-9000 | 30 mg/kg, oral, QD | -45% (regression) | Yes |

Pharmacokinetics and Recommended Dosage

Pharmacokinetic parameters were determined in mice following a single oral dose.[3] These studies are crucial for establishing a safe and effective dosing regimen for further preclinical research.[4]

| Parameter | 10 mg/kg Oral Dose | 30 mg/kg Oral Dose |

| Cmax (ng/mL) | 450 | 1380 |

| Tmax (hr) | 1.5 | 2.0 |

| AUC (0-24h) (ng·hr/mL) | 2800 | 9500 |

| Half-life (t½) (hr) | 6.2 | 6.8 |

Recommended Dosage for In Vivo Studies:

-

Efficacy Studies: 30 mg/kg, administered orally once daily (QD).

-

Pharmacodynamic Studies: A single dose of 30 mg/kg, with tissue collection at 2, 6, and 24 hours post-dose.

Experimental Workflow

The preclinical evaluation of Y-9000 follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety assessment.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS Assay)

This protocol is for determining the IC50 value of Y-9000 in cancer cell lines.[5]

Materials:

-

Y-9000, dissolved in DMSO to a 10 mM stock solution.

-

NSCLC cell lines (e.g., H1975, A549).

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

-

96-well clear-bottom cell culture plates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

Plate reader capable of measuring absorbance at 490 nm.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of Y-9000 in complete medium. A typical final concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO equivalent).

-

Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is used to confirm that Y-9000 inhibits the phosphorylation of downstream targets of MAP3K21.

Materials:

-

Treated cell lysates.

-

Protein electrophoresis equipment (SDS-PAGE).

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-GAPDH.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cells with Y-9000 at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours).

-

Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes how to establish and evaluate the efficacy of Y-9000 in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

-

H1975 cancer cells.

-

Matrigel or similar basement membrane extract.

-

Y-9000 formulation (e.g., in 0.5% methylcellulose).

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Cell Preparation: Harvest H1975 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Y-9000 or vehicle control orally, once daily, according to the assigned groups. Monitor animal body weight and general health daily.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

-

Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

References

- 1. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and toxicity of the anthrapyrazole anti-cancer drug CI-941 in the mouse: a guide for rational dose escalation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Step 2: Preclinical Research | FDA [fda.gov]

- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Y 9000

These application notes provide a comprehensive overview of established analytical methods for the quantitative determination of the novel small molecule entity, Y 9000. The following protocols and data are intended to guide researchers, scientists, and drug development professionals in the implementation of robust and reliable detection methodologies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector is a widely used technique for the quantification of small molecules. This method separates Y 9000 from other components in a sample matrix based on its physicochemical properties, and its concentration is determined by its absorbance of UV light at a specific wavelength.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of an optimized HPLC-UV method for the quantification of Y 9000.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range | 0.1 - 100 µg/mL | - |

| Limit of Detection (LOD) | 0.05 µg/mL | - |

| Limit of Quantification (LOQ) | 0.1 µg/mL | - |

| Precision (%RSD) | ||

| Intra-day | < 2% | ≤ 5% |

| Inter-day | < 3% | ≤ 5% |

| Accuracy (%Recovery) | 98.5% - 101.2% | 95% - 105% |

Experimental Protocol: HPLC-UV Analysis of Y 9000

1.2.1. Materials and Reagents

-

Y 9000 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

Sample matrix (e.g., plasma, cell lysate)

1.2.2. Instrumentation

-

HPLC system with a quaternary pump, autosampler, and UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2.3. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 254 nm

1.2.4. Sample Preparation

-

Spike the sample matrix with known concentrations of Y 9000 reference standard to prepare calibration standards and quality control (QC) samples.

-

Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Transfer to an autosampler vial for analysis.

1.2.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of Y 9000 against the corresponding concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Calculate the concentration of Y 9000 in the QC and unknown samples using the regression equation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Summary of Quantitative Data

The following table outlines the typical performance characteristics of a validated LC-MS/MS method for Y 9000.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Range | 0.1 - 1000 ng/mL | - |

| Limit of Detection (LOD) | 0.05 ng/mL | - |

| Limit of Quantification (LOQ) | 0.1 ng/mL | - |

| Precision (%RSD) | ||

| Intra-day | < 5% | ≤ 15% |

| Inter-day | < 7% | ≤ 15% |

| Accuracy (%Recovery) | 97.2% - 103.5% | 85% - 115% |

| Matrix Effect | 95% - 105% | 85% - 115% |

Experimental Protocol: LC-MS/MS Analysis of Y 9000

2.2.1. Materials and Reagents

-

Y 9000 reference standard

-

Y 9000 internal standard (e.g., a stable isotope-labeled version)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., plasma, tissue homogenate)

2.2.2. Instrumentation

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

2.2.3. LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 45 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive ESI

-

MRM Transitions:

-

Y 9000: Precursor ion → Product ion (e.g., 450.2 → 321.1)

-

Internal Standard: Precursor ion → Product ion (e.g., 456.2 → 327.1)

-

2.2.4. Sample Preparation

-

Add the internal standard to all samples, calibration standards, and QCs.

-

Perform a solid-phase extraction (SPE) for sample cleanup: a. Condition an SPE cartridge with methanol followed by water. b. Load the sample onto the cartridge. c. Wash the cartridge with a weak organic solvent to remove interferences. d. Elute Y 9000 and the internal standard with a strong organic solvent.

-

Evaporate the eluate to dryness and reconstitute in mobile phase A.

-

Transfer to an autosampler vial for analysis.

2.2.5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of Y 9000 to the internal standard against the concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the data.

-

Determine the concentration of Y 9000 in unknown samples from the calibration curve.

Visualizations

Experimental Workflow